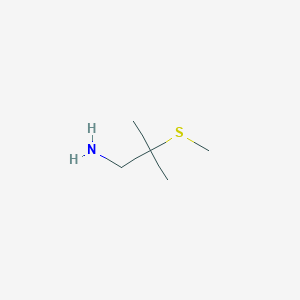

2-Methyl-2-(methylsulfanyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(2,4-6)7-3/h4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAXRLLIANZTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Pathways for 2 Methyl 2 Methylsulfanyl Propan 1 Amine

Historical Evolution of Synthetic Routes for Amines and Thioethers

The development of synthetic methods for amines and thioethers has been a cornerstone of organic chemistry. Historically, the synthesis of amines often involved the ammonolysis or aminolysis of alkyl halides, a method that, while foundational, can lead to mixtures of primary, secondary, and tertiary amines. libretexts.org For thioethers, the Williamson ether synthesis, adapted for sulfur nucleophiles, has been a long-standing method, involving the reaction of a thiolate with an alkyl halide. acsgcipr.orgmasterorganicchemistry.com These classical approaches, while effective, sometimes suffer from limitations such as harsh reaction conditions and lack of selectivity. Over the decades, the field has progressed towards milder, more efficient, and selective catalytic methods for the construction of C-N and C-S bonds, significantly expanding the synthetic chemist's toolkit. rsc.orgrsc.orgrsc.org

Classical Synthetic Approaches to 2-Methyl-2-(methylsulfanyl)propan-1-amine Precursors

The synthesis of this compound can be envisioned through the assembly of key precursors. Classical methods provide a direct, albeit sometimes inefficient, route to these intermediates.

Strategies Involving Alkyl Halide Precursors

A common strategy in the synthesis of both amines and thioethers involves the use of alkyl halide precursors. libretexts.orgacsgcipr.org For the target molecule, a plausible precursor would be a halo-substituted tertiary alkyl compound. The reaction of an alkyl halide with a sulfur or nitrogen nucleophile is a fundamental SN2 reaction. brainkart.compearson.com However, with tertiary alkyl halides, the SN1 mechanism can also operate, potentially leading to side products. acsgcipr.org The choice of the halogen (iodide, bromide, or chloride) can influence the reactivity, with iodides generally being the most reactive. acsgcipr.org

Aminolysis Reactions for Nitrogen Incorporation

Aminolysis is a chemical reaction where a molecule is cleaved by reaction with ammonia (B1221849) or an amine. wikipedia.org This process is a direct method for introducing a nitrogen-containing group into a molecule. For instance, the reaction of an alkyl halide with an amine can yield a more substituted amine. wikipedia.org In the context of synthesizing this compound, a precursor containing a suitable leaving group could undergo aminolysis to introduce the primary amine functionality. However, a significant drawback of direct alkylation of ammonia or primary amines is the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amine products. libretexts.org To circumvent this, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia surrogate, can be employed to selectively form primary amines. libretexts.org

| Reaction Type | Description | Key Considerations |

| Direct Ammonolysis | Reaction of an alkyl halide with ammonia. | Often leads to a mixture of primary, secondary, and tertiary amines. |

| Gabriel Synthesis | Reaction of an alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis. | Provides a clean route to primary amines, avoiding over-alkylation. |

| Azide Reduction | Reaction of an alkyl halide with sodium azide to form an alkyl azide, followed by reduction to the primary amine. | A reliable method for the synthesis of primary amines. |

Thiolation or Sulfanylation Approaches

The introduction of the methylsulfanyl group (-SCH3) is a critical step. Classical thiolation often involves the reaction of an alkyl halide with a thiolate salt, such as sodium thiomethoxide (NaSMe). brainkart.com This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism. masterorganicchemistry.combrainkart.com The nucleophilicity of the thiolate anion makes this a highly efficient method for the formation of thioethers. pearson.com Alternative sulfur sources can also be utilized, sometimes in the presence of a base to generate the thiolate in situ from a thiol. acsgcipr.org

| Reagent | Reaction Conditions | Product |

| Sodium thiomethoxide (NaSMe) | Typically in a polar aprotic solvent (e.g., DMF, DMSO). | Thioether |

| Methanethiol (B179389) (CH3SH) and a base (e.g., NaOH, NaH) | In situ generation of the thiolate followed by reaction with the alkyl halide. | Thioether |

| Dimethyl disulfide (CH3SSCH3) and a reducing agent | Cleavage of the disulfide bond to generate a thiolate nucleophile. | Thioether |

Modern Synthetic Advancements for this compound

Modern organic synthesis has seen a paradigm shift towards the use of catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to their classical counterparts.

Catalytic Methods in the Formation of C-S and C-N Bonds

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of C-S and C-N bonds. acs.orgacs.orgnih.gov Palladium, copper, and nickel complexes are prominent catalysts in these transformations. rsc.orgacs.org For C-N bond formation, the Buchwald-Hartwig amination allows for the coupling of amines with aryl or alkyl halides and triflates. pageplace.de While initially developed for aryl systems, advancements have extended its applicability to alkyl substrates.

For C-S bond formation, similar catalytic systems are employed. rsc.orgrsc.org These methods often utilize various sulfur sources, including thiols, disulfides, and other sulfur-containing reagents. rsc.orgorganic-chemistry.org The use of catalysts allows for milder reaction conditions and can tolerate a wider range of functional groups within the reacting molecules. These modern approaches provide powerful tools for the convergent and efficient synthesis of complex molecules like this compound.

| Catalyst System | Bond Formed | Reactants | Advantages |

| Palladium-based catalysts (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand) | C-N | Amine and Alkyl/Aryl Halide | High functional group tolerance, mild reaction conditions. |

| Copper-based catalysts (e.g., CuI) | C-S | Thiol and Alkyl/Aryl Halide | Often cost-effective, effective for a range of substrates. researchgate.net |

| Nickel-based catalysts | C-S | Thiol and Alkyl Halide | Can offer different reactivity and selectivity profiles compared to Pd and Cu. organic-chemistry.org |

Stereoselective Synthesis Considerations for Related Analogues

While this compound is an achiral molecule, the stereoselective synthesis of its chiral analogues is of significant interest in medicinal and materials chemistry. Chiral analogues could be designed by introducing stereocenters, for example, by replacing one of the gem-dimethyl groups with a different alkyl substituent or by modifying the methylsulfanyl group. The synthesis of such chiral thioether-containing amines requires precise control over stereochemistry.

Several strategies can be considered for the enantioselective synthesis of these analogues:

Use of Chiral Auxiliaries : A well-established method involves the use of chiral auxiliaries, such as tert-butanesulfinamide developed by Ellman. yale.edu This approach would involve the condensation of a chiral sulfinamide with a suitable ketone precursor to form a sulfinylimine. Subsequent nucleophilic addition of a methyl or other alkyl group, followed by removal of the auxiliary, would yield a chiral amine with high enantiomeric excess. This method has been successfully applied to the synthesis of a vast array of chiral amines. yale.edu

Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative for generating chiral amines. researchgate.net Enzymes like transaminases or imine reductases (IREDs) can convert prochiral ketones to chiral amines with excellent stereocontrol. researchgate.netmdpi.com For an analogue of this compound, a synthetic route could be designed around the enzymatic reductive amination of a corresponding ketone. This approach is noted for its high selectivity under mild reaction conditions. researchgate.net

Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a powerful tool for producing chiral amines. nih.gov A custom substrate could be hydrogenated using a chiral catalyst (e.g., based on Iridium or Rhodium with chiral ligands) to install the desired stereocenter. Similarly, biocatalytic strategies have been developed for the synthesis of chiral γ-thioether ketones, which could serve as precursors to the target amine analogues. nih.gov

The gem-dimethyl group, a key feature of the target molecule, is a common motif in natural products and can influence the conformational properties of a molecule. nih.govnih.govresearchgate.net In the context of stereoselective synthesis, this group can play a crucial role in directing the stereochemical outcome of reactions on adjacent centers. acs.org

Multi-Component Reactions (MCRs) Incorporating Relevant Substructures

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. For a molecule like this compound, which contains both an amine and a thioether, MCRs represent an attractive synthetic strategy.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating peptidomimetics and other complex molecules. wikipedia.orgnih.gov

Ugi Reaction : The classic Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgmdpi.comacs.org A variation of this reaction, substituting the carboxylic acid with a thioacid, can be employed to synthesize endothiopeptides. researchgate.net A hypothetical Ugi-type reaction for a substructure similar to the target molecule could involve isobutyraldehyde, ammonia, an isocyanide, and methanethioic acid. The resulting product would contain the core carbon skeleton and the requisite functional groups, which could then be further modified.

Passerini Reaction : This three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While not directly forming the target structure, Passerini-type reactions can be adapted to incorporate sulfur-containing nucleophiles, providing a pathway to complex molecules with thioether linkages. mdpi.com

These MCRs allow for the rapid assembly of molecular complexity from simple, readily available starting materials, making them highly valuable in combinatorial chemistry and drug discovery. nih.govorganic-chemistry.org

Purification and Isolation Techniques for this compound in Laboratory Scale

The purification and isolation of this compound from a reaction mixture requires consideration of its chemical properties: it is a primary amine, contains a thioether group, and is likely a relatively volatile liquid. A combination of techniques may be necessary to achieve high purity.

Acid-Base Extraction : As a basic compound, the amine can be selectively separated from non-basic impurities through liquid-liquid extraction. Washing the organic layer containing the crude product with a dilute aqueous acid solution (e.g., 1M HCl) will convert the amine into its water-soluble hydrochloride salt. rochester.edu The aqueous layer can then be separated, washed with an organic solvent to remove any remaining neutral or acidic impurities, and finally, the free amine can be regenerated by basifying the aqueous solution (e.g., with NaOH) and extracting it back into an organic solvent.

Purification via Salt Formation and Recrystallization : A highly effective method for purifying amines is through the formation of a crystalline salt. The crude amine can be dissolved in a suitable solvent (e.g., diethyl ether, 2-propanol) and treated with an acid like anhydrous HCl or trichloroacetic acid (TCA) to precipitate the corresponding salt. nih.govresearchgate.net This solid salt can then be purified by recrystallization, a process that effectively removes soluble impurities. researchgate.netmt.com The pure, free amine is subsequently liberated by treatment with a base.

Chromatography :

Normal-Phase Chromatography : Direct chromatography of primary amines on standard silica gel can be problematic due to strong adsorption, leading to peak tailing and potential product loss. This can be mitigated by using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium (B1175870) hydroxide, or by using alternative stationary phases like basic alumina or amine-functionalized silica. biotage.com

Reversed-Phase Chromatography : C18 reversed-phase chromatography is also a viable option, particularly for polar compounds. teledyneisco.com Again, adding a basic modifier to the mobile phase (e.g., 0.1% triethylamine) is often necessary to obtain good peak shapes for amines by keeping them in their deprotonated, more hydrophobic form. biotage.com

Distillation : Given its likely boiling point, fractional distillation under atmospheric or reduced pressure can be an effective final purification step, especially for removing non-volatile impurities.

The presence of the methylsulfanyl group imparts a strong, unpleasant odor, necessitating careful handling in a well-ventilated fume hood during all purification steps.

Comparative Analysis of Synthetic Efficiency and Yield for Different Methodologies

The selection of a synthetic route for this compound depends on factors such as starting material availability, cost, scalability, and desired efficiency. A comparative analysis of plausible synthetic methodologies highlights the trade-offs between different approaches.

| Methodology | Description | Advantages | Disadvantages |

| Linear Synthesis (via Nucleophilic Substitution) | A multi-step approach, for example, starting with 2-methylpropane-1,2-diamine followed by selective S-methylation, or starting from 2-amino-2-methyl-1-propanol (B13486) and converting the hydroxyl group to a leaving group, then substituting with a thiomethoxide source. | Utilizes well-understood, reliable reactions. Starting materials are often commercially available. | Can be lengthy (low step economy). Overall yield may be reduced over multiple steps. May require protection/deprotection steps, generating more waste. nih.govresearchgate.net |

| Reductive Amination | A convergent approach involving the reaction of an appropriate ketone or aldehyde (e.g., 1-(methylsulfanyl)propan-2-one) with an ammonia source in the presence of a reducing agent (e.g., NaBH₃CN). masterorganicchemistry.comwikipedia.org | Often a one-pot procedure. Generally high-yielding and avoids the over-alkylation issues common with direct alkylation of amines. masterorganicchemistry.comlibretexts.org Milder conditions compared to some alternatives. | The required carbonyl precursor may not be readily available and might need to be synthesized separately. |

| Multi-Component Reaction (MCR) | A hypothetical one-pot synthesis combining multiple starting materials (e.g., a thio-Ugi reaction variant) to rapidly assemble the core structure. researchgate.net | High step and atom economy. Excellent for generating molecular diversity quickly. Reduces waste by minimizing intermediate isolation steps. | Reaction discovery and optimization can be challenging. Yields can be variable and dependent on the specific combination of substrates. |

| Biocatalytic Route | An enzymatic approach, such as the reductive amination of a ketone precursor using an engineered imine reductase or transaminase. researchgate.netmdpi.com | Extremely high stereoselectivity (for chiral analogues). Environmentally friendly (mild conditions, aqueous media). | Requires specialized enzymes which may not be commercially available. Substrate scope can be limited. Enzyme cost can be a factor in large-scale synthesis. mdpi.com |

A summary of the comparative analysis is presented below:

| Metric | Linear Synthesis | Reductive Amination | MCR | Biocatalytic Route |

|---|---|---|---|---|

| Step Economy | Low | High | Very High | High |

| Typical Yield | Moderate (overall) | High | Variable | High |

| Atom Economy | Low to Moderate | Good | High | High |

| Scalability | Established | Good | Potentially Difficult | Variable |

| Green Chemistry Principles | Poor | Good | Excellent | Excellent |

For laboratory-scale synthesis where expediency and efficiency are paramount, reductive amination often presents a balanced and effective choice. For industrial-scale production or in the context of green chemistry, biocatalytic routes are increasingly attractive, though they require significant initial investment in development. mdpi.com Linear synthesis remains a viable, albeit less efficient, option when starting materials for more convergent routes are unavailable.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Methylsulfanyl Propan 1 Amine

Reactivity of the Primary Amine Functional Group in 2-Methyl-2-(methylsulfanyl)propan-1-amine

The primary amine group is a key center of reactivity in this molecule, capable of acting as both a nucleophile and a base.

Nucleophilic Characteristics and Basicity Studies

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia (B1221849), a trend influenced by both electron-donating alkyl groups and steric effects. masterorganicchemistry.com The presence of alkyl groups enhances the electron density on the nitrogen, increasing its nucleophilicity. However, bulky substituents can hinder the approach to the electrophile, thereby reducing reactivity. masterorganicchemistry.com In this compound, the tertiary butyl-like structure presents significant steric hindrance around the primary amine.

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with reagents like acyl chlorides or acid anhydrides to form amides. Similarly, they react with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides. This latter reaction forms the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. msu.edu Primary amines react with benzenesulfonyl chloride to form a sulfonamide that is soluble in the aqueous base used in the test. msu.edu

Alkylation Reactions

The alkylation of primary amines with alkyl halides can be a complex process. The initial reaction forms a secondary amine, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.commsu.edu This can lead to over-alkylation, resulting in a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, a large excess of the initial amine is typically required. msu.edu The reaction of this compound with an alkyl halide would be expected to follow this pattern, though the steric bulk might slow the rate of subsequent alkylation steps. Studies on the reactivity of various amines with dichloromethane (B109758) show that primary amines can exhibit limited reactivity compared to secondary amines. scispace.com

Formation of Imines and Schiff Bases

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. eijppr.com This intermediate then dehydrates to form the imine. The optimal pH for this reaction is typically around 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org The stability of the resulting imine can be influenced by its structure; for instance, zwitterionic forms can enhance stability. rsc.org

General Mechanism for Imine Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Proton transfer to form a zwitterionic carbinolamine. |

| 3 | Protonation of the hydroxyl group by an acid catalyst. |

| 4 | Elimination of water to form an iminium ion. |

| 5 | Deprotonation to yield the neutral imine product. |

This is a generalized mechanism for imine formation. libretexts.orgeijppr.com

Amide Bond Formation

Amide bond formation is a crucial reaction in organic synthesis. Besides the use of acyl chlorides, carboxylic acids can be coupled directly with amines using a variety of coupling reagents. nih.govrsc.org Common methods involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. For sterically hindered or electron-deficient amines, specialized protocols, such as the in situ formation of acyl fluorides at elevated temperatures, may be necessary to achieve good yields. rsc.org The formation of amides from this compound would likely benefit from such robust coupling methods due to the steric hindrance around the amine. Modern techniques, including flow chemistry, have been developed to synthesize amides efficiently and sustainably. nih.gov

Common Coupling Reagents for Amide Bond Formation

| Reagent | Description |

|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for activating carboxylic acids. |

| TCT (2,4,6-Trichloro-1,3,5-triazine) | A condensing agent used in various solvents, including green alternatives. nih.gov |

| MsCl/NMI (Methanesulfonyl chloride/N-methylimidazole) | Effective for coupling electron-deficient amines with aryl/heteroaryl acids. researchgate.net |

This table presents examples of coupling agents used for amide synthesis. nih.govresearchgate.net

Reactivity of the Methylsulfanyl Functional Group in this compound

The methylsulfanyl group (-S-CH₃), also known as a thioether, exhibits its own characteristic reactivity. The sulfur atom possesses lone pairs of electrons, making it nucleophilic, although generally less so than the amine nitrogen. The thioether can be oxidized to form sulfoxides and subsequently sulfones. Additionally, the sulfur can act as a leaving group in certain reactions. Research on related compounds, such as 2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione, demonstrates that the methylsulfanyl group can be displaced by other nucleophiles, such as hydrazine (B178648) derivatives, in substitution reactions. minosegibutor.hu While specific studies on the oxidation or substitution of the methylsulfanyl group in this compound were not found in the search results, this general reactivity pattern is expected.

Oxidation Pathways of Thioethers (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the thioether group of this compound is susceptible to oxidation, typically proceeding in a stepwise manner. The initial oxidation converts the thioether to the corresponding sulfoxide (B87167). With a stronger oxidizing agent or excess reagent, the sulfoxide can be further oxidized to a sulfone. masterorganicchemistry.com

A variety of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, though its uncatalyzed reaction with thioethers can be slow. acs.orgnih.gov Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for these oxidations. masterorganicchemistry.comyoutube.com The selectivity of the oxidation—stopping at the sulfoxide stage versus proceeding to the sulfone—can often be controlled by the stoichiometry of the oxidant used. Typically, one equivalent of the oxidizing agent favors the formation of the sulfoxide, while two or more equivalents lead to the sulfone. nih.govnih.gov Temperature also plays a role, with lower temperatures often favoring selective oxidation to the sulfoxide. libretexts.org

The presence of the primary amine group introduces a challenge of chemoselectivity, as amines are also susceptible to oxidation. wikipedia.org Therefore, mild and selective reagents or catalytic systems are often required to preferentially oxidize the sulfur atom without affecting the amine. Metal catalysts, including those based on molybdenum, titanium, and scandium, can activate hydrogen peroxide, allowing for highly selective oxidation of thioethers to sulfoxides under mild conditions. ias.ac.inrsc.org

Table 1: Common Oxidizing Systems for Thioether Oxidation

| Oxidizing Agent | Typical Conditions | Predominant Product | Selectivity Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Uncatalyzed, Room Temp | Sulfoxide/Sulfone Mix | Slow reaction; further oxidation to sulfone is possible. acs.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) | Mo, V, Ti, or Sc catalyst | Sulfoxide | Catalysts enable high selectivity for sulfoxide under mild conditions. ias.ac.inrsc.org |

| m-CPBA (~1 equiv) | CH₂Cl₂, 0 °C to RT | Sulfoxide | Generally provides good selectivity for the sulfoxide. nih.govlibretexts.org |

| m-CPBA (≥2 equiv) | CH₂Cl₂, RT or higher | Sulfone | Excess reagent drives the reaction to the fully oxidized sulfone. nih.govlibretexts.org |

| Sodium Hypochlorite (NaOCl) | Aqueous Acetonitrile | Sulfoxide | Can be a very fast and selective method for sulfoxide formation. acs.orgcapes.gov.br |

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bonds. A widely used method for this transformation is treatment with Raney Nickel, a fine-grained nickel-aluminum alloy. organicreactions.orgoup.com This process, known as reductive desulfurization, typically replaces the C-S bond with a C-H bond, effectively removing the sulfur-containing moiety from the molecule. organicreactions.org The mechanism is believed to involve the adsorption of the sulfur compound onto the nickel surface, which contains adsorbed hydrogen, followed by the hydrogenolysis of the C-S bonds. youtube.comoup.com Applying this to this compound would be expected to yield neopentylamine. However, Raney Nickel often requires elevated temperatures and can be non-selective, potentially affecting other functional groups.

Milder, alternative desulfurization methods have been developed, many involving radical mechanisms. researchgate.net For instance, the combination of a phosphine (B1218219) reagent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) with a radical initiator can effect the conversion of a C-S bond to a C-H bond. organic-chemistry.org This approach is particularly valuable in peptide and protein chemistry for converting cysteine residues to alanine, demonstrating its compatibility with amino groups. organic-chemistry.org Other methods include catalytic hydrodesulfurization using transition metal catalysts like CoMoS, which operates via direct desulfurization (DDS) or hydrogenation-desulfurization (HYD) pathways. uu.nl

S-Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom of a thioether is nucleophilic and can react with electrophiles such as alkyl halides in a bimolecular nucleophilic substitution (S_N2) reaction. masterorganicchemistry.com For this compound, the sulfur atom can attack an alkyl halide (e.g., methyl iodide) to form a ternary sulfonium salt. In this product, the sulfur atom bears a positive charge and is bonded to three carbon groups.

The nucleophilicity of sulfur in thioethers is significantly greater than that of oxygen in ethers, making this S-alkylation a facile process. masterorganicchemistry.com The reaction proceeds via a typical S_N2 mechanism, where the sulfur nucleophile attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new S-C bond and the displacement of the halide leaving group.

Intramolecular Reactivity and Cyclization Tendencies of this compound

The structure of this compound, which contains an amine and a thioether separated by three bonds (a γ-aminothioether), allows for the possibility of intramolecular reactions. Such reactions are often facilitated by neighboring group participation (NGP), where a functional group within the molecule acts as an internal nucleophile, accelerating the reaction rate and influencing the stereochemical outcome. libretexts.orgwikipedia.org

The primary amine in the molecule can act as an internal nucleophile. While direct attack on the adjacent carbons is unlikely without activation, cyclization is plausible under certain conditions. For instance, the nitrogen could attack the methylene (B1212753) carbon adjacent to the sulfur. This would lead to the formation of a five-membered heterocyclic ring, specifically a substituted 4,4-dimethyl-1,3-thiazolidine, with the expulsion of the methyl group from the sulfur. This process would likely require activation of the sulfur to turn the methylsulfanyl group into a better leaving group, for example, by S-alkylation to form a sulfonium salt. The resulting positively charged sulfur would make the adjacent methylene carbon more electrophilic and susceptible to attack by the internal amine nucleophile. This type of intramolecular cyclization is analogous to the reactions of nitrogen and sulfur mustards, which rapidly form cyclic sulfonium or ammonium ions, leading to enhanced reactivity. wikipedia.org

Studies on similar bifunctional molecules have shown that neighboring amide and amine groups can participate in thioether oxidation, forming a transient bond between the nitrogen/oxygen and the sulfur atom. nih.govacs.orgacs.org This participation can facilitate the oxidation and influence the reaction pathway. The synthesis of thiazolidine (B150603) rings is well-established, often through the condensation of an amino-thiol with an aldehyde or ketone, demonstrating the thermodynamic feasibility of forming such five-membered rings. nih.govnih.govnanobioletters.com

Mechanistic Studies of Key Chemical Transformations Involving this compound

Elucidation of Reaction Pathways and Transition States

The mechanisms of the key transformations involving the thioether group have been the subject of detailed study.

Oxidation: The oxidation of thioethers with peroxyacids like m-CPBA is believed to proceed through a concerted mechanism. wikipedia.org The reaction involves a "butterfly" transition state where the peroxyacid is oriented over the thioether. The key orbital interactions are the attack of the sulfur's highest occupied molecular orbital (HOMO) on the weak O-O bond's lowest unoccupied molecular orbital (LUMO), leading to a synchronous transfer of the oxygen atom to the sulfur. wikipedia.org The oxidation with hydrogen peroxide is proposed to involve a nucleophilic attack of the sulfur atom on the H₂O₂ molecule, but the exact mechanism and transition state can be more complex and dependent on the presence of catalysts or solvent participation. nih.gov

Desulfurization: The mechanism of desulfurization with Raney Nickel is heterogeneous and not fully elucidated, but it is generally understood to involve the chemisorption of the sulfur atom onto the nickel surface. youtube.comoup.com This is followed by successive hydrogenolysis steps, where hydrogen atoms adsorbed on the catalyst surface cleave the C-S bonds, ultimately leading to the hydrocarbon and nickel sulfide (B99878). youtube.com

S-Alkylation: This reaction follows a classic S_N2 pathway. The transition state is a trigonal bipyramidal arrangement around the carbon atom of the alkyl halide being attacked. The nucleophilic sulfur and the leaving halide are positioned at the apical positions, 180° apart.

Influence of Solvent and Catalyst on Reaction Mechanisms

Solvents and catalysts can profoundly influence the reaction pathways and efficiencies of the transformations of this compound.

Solvent Effects: The choice of solvent can affect reaction rates and, in some cases, selectivity. For S-alkylation reactions, polar aprotic solvents can accelerate the S_N2 reaction. However, many protocols for thioether synthesis have been developed under solvent-free conditions or in green mediums like water. jmaterenvironsci.com In oxidation reactions, common solvents include dichloromethane, chloroform, or acetone. libretexts.org The use of protic solvents like methanol (B129727) in certain photocatalytic systems can be crucial for achieving high selectivity for sulfoxide formation by preventing undesired side reactions. rsc.org

Catalyst Influence: Catalysts are most impactful in oxidation and desulfurization reactions. In thioether oxidation, transition metal catalysts (e.g., Mo, Ti, Ru, V, Fe, Cu) can dramatically alter the reaction mechanism. rsc.orgcapes.gov.brmdpi.com For instance, a molybdenum salt used with H₂O₂ is believed to form a molybdenum-peroxo species. rsc.org This complex is a much more potent and selective oxidizing agent than H₂O₂ alone, allowing the reaction to proceed under milder conditions and with higher chemoselectivity, favoring the sulfoxide over the sulfone. rsc.org This avoids overoxidation and potential side reactions with the amine group. Similarly, photocatalysts like eosin (B541160) Y can mediate the selective aerobic oxidation of thioethers to sulfoxides using visible light and oxygen from the air. rsc.org In desulfurization, while Raney Nickel is a classic reagent, other transition metal complexes are used for catalytic hydrodesulfurization under high pressure and temperature in industrial settings. uu.nl

Table 2: Influence of Catalysts and Solvents on Thioether Reactions

| Reaction | Catalyst | Solvent | Effect on Mechanism / Outcome |

|---|---|---|---|

| Oxidation | Molybdenum, Vanadium, or Titanium salts | Acetonitrile, Methanol | Forms highly reactive and selective metal-peroxo species with H₂O₂, enabling fast and selective oxidation to sulfoxides at low temperatures. rsc.org |

| Oxidation | Scandium triflate (Sc(OTf)₃) | Acetonitrile | Lewis acid catalyst that activates H₂O₂, promoting highly chemoselective oxidation to sulfoxides, even with sensitive functional groups. ias.ac.in |

| Oxidation | TiO₂ / Tertiary Amine | Methanol | Visible-light photoredox catalysis; the amine and TiO₂ work synergistically to activate O₂ for selective sulfoxide formation. rsc.org |

| S-Alkylation | None (Base often used) | Solvent-free or Water | Green chemistry approaches avoid organic solvents; phase-transfer catalysts can be used in aqueous systems. jmaterenvironsci.com |

| Desulfurization | Raney Nickel | Ethanol | Heterogeneous reaction; provides adsorbed hydrogen for reductive cleavage of the C-S bond. oup.com |

| Desulfurization | CoMoS | N/A (Industrial HDS) | Heterogeneous catalysis for hydrodesulfurization, proceeding via direct C-S scission or a hydrogenation-assisted pathway. uu.nl |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic aspects of the reactivity of this compound are crucial for understanding its behavior in chemical transformations. These parameters govern the rate at which reactions proceed and the position of the chemical equilibrium. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific experimental data on the kinetic and thermodynamic properties of this particular compound.

Detailed research findings, including kinetic rate constants, activation energies, and thermodynamic data such as enthalpy and entropy changes for reactions involving this compound, are not extensively reported in readily accessible scholarly articles or databases. The reactivity of related, yet structurally distinct, amines has been the subject of investigation. For instance, studies on the reaction mechanisms and kinetics of sterically hindered primary amines like 2-amino-2-methyl-1,3-propanediol (B94268) with other molecules have been conducted. researchgate.net These investigations have explored reaction orders and the potential for complex reaction pathways, including the formation of zwitterionic intermediates or termolecular reaction mechanisms. researchgate.net

Furthermore, the synthesis of various amine compounds has been detailed, which provides some context for their reactivity. For example, methods for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds have been patented, outlining reaction steps such as hydrolysis and rearrangement reactions. google.com Additionally, the synthesis of methacrolein (B123484) catalyzed by secondary amines has been studied from a kinetic perspective, determining activation energies and identifying rate-limiting steps. mdpi.com

While these studies on other amines provide a general framework for understanding amine reactivity, it is critical to note that direct extrapolation of this data to this compound is not scientifically rigorous due to the unique structural features of each molecule that influence its electronic and steric properties.

In the absence of specific experimental data for this compound, a theoretical discussion based on its functional groups—a primary amine and a methylsulfanyl group—can offer qualitative insights. The primary amine group is expected to exhibit nucleophilic and basic properties, participating in reactions such as nucleophilic substitution and addition. The steric hindrance provided by the adjacent tertiary carbon atom would likely influence the kinetics of these reactions. The methylsulfanyl group, with its sulfur atom, could also participate in various transformations, including oxidation or coordination to metal centers.

To provide a quantitative understanding, further experimental research is necessary to determine the specific kinetic and thermodynamic parameters for the reactions of this compound.

Derivative Synthesis and Structural Diversification Through 2 Methyl 2 Methylsulfanyl Propan 1 Amine

Synthesis of Amide Derivatives of 2-Methyl-2-(methylsulfanyl)propan-1-amine

The formation of an amide bond is a fundamental transformation in organic chemistry, often employed to link molecular fragments. researchgate.net Amide derivatives of this compound can be readily synthesized through the reaction of its primary amine with carboxylic acids or their activated derivatives.

Standard synthetic protocols include:

Reaction with Acyl Halides or Anhydrides: The most direct method involves the nucleophilic acyl substitution of a highly reactive acyl chloride or anhydride (B1165640) with the amine. This reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl). masterorganicchemistry.com

Coupling with Carboxylic Acids: Direct condensation with a carboxylic acid requires the use of a coupling agent to activate the carboxyl group. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of the amide bond under neutral conditions. masterorganicchemistry.com

These methods provide access to a vast library of amide derivatives, where the properties of the final molecule can be tuned by varying the substituent on the acylating agent.

Table 4.1: Examples of Amide Derivatives from this compound

| Acylating Agent | Product Name | Potential Synthetic Method |

|---|---|---|

| Acetyl Chloride | N-(2-Methyl-2-(methylsulfanyl)propan-1-yl)acetamide | Schotten-Baumann reaction |

| Benzoyl Chloride | N-(2-Methyl-2-(methylsulfanyl)propan-1-yl)benzamide | Schotten-Baumann reaction |

| Benzoic Acid | N-(2-Methyl-2-(methylsulfanyl)propan-1-yl)benzamide | DCC coupling |

| 4-Nitrobenzoic Acid | N-(2-Methyl-2-(methylsulfanyl)propan-1-yl)-4-nitrobenzamide | DCC coupling or acyl chloride |

Preparation of Thiourea (B124793) Derivatives and Related Structures from this compound

Thiourea derivatives are an important class of compounds with applications ranging from organocatalysis to medicinal chemistry. nih.gov The primary amine of this compound is an excellent nucleophile for the synthesis of substituted thioureas. The most common synthetic route is the reaction of the amine with an appropriate isothiocyanate. nih.gov This reaction is typically a straightforward nucleophilic addition that proceeds in high yield under ambient conditions.

Alternative methods include the reaction of the amine with thiophosgene (B130339) to generate an intermediate isothiocyanate, which can then react with another amine, or a one-pot reaction with carbon disulfide and a second amine to form unsymmetrical thioureas. nih.govorganic-chemistry.org

Table 4.2: Examples of Thiourea Derivatives from this compound

| Isothiocyanate Reactant | Product Name |

|---|---|

| Phenyl isothiocyanate | 1-(2-Methyl-2-(methylsulfanyl)propan-1-yl)-3-phenylthiourea |

| Allyl isothiocyanate | 1-Allyl-3-(2-methyl-2-(methylsulfanyl)propan-1-yl)thiourea |

| Benzoyl isothiocyanate | 1-Benzoyl-3-(2-methyl-2-(methylsulfanyl)propan-1-yl)thiourea |

| Ethyl isothiocyanate | 1-Ethyl-3-(2-methyl-2-(methylsulfanyl)propan-1-yl)thiourea |

Formation of Heterocyclic Compounds Utilizing this compound as a Building Block

The reactivity of the primary amine group allows this compound to serve as a key nitrogen source in the construction of various heterocyclic rings, which are core structures in many functional molecules. openmedicinalchemistryjournal.com

The amine can participate in condensation reactions with bifunctional reagents to form nitrogen-containing heterocycles. For example, in the Paal-Knorr synthesis, a primary amine reacts with a 1,4-dicarbonyl compound under heating, often with an acid catalyst, to yield a substituted pyrrole (B145914). By reacting this compound with a compound like acetonylacetone (hexane-2,5-dione), a corresponding N-substituted pyrrole derivative can be synthesized. Such reactions expand the utility of the title compound into the realm of five-membered heterocycles. atamanchemicals.com

The amine is also a valuable component in the synthesis of heterocycles containing both sulfur and nitrogen. nih.gov

Thiazolidines: A well-established route to 2,3-disubstituted thiazolidin-4-ones is the one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. researchgate.net In this reaction, this compound acts as the amine component, initially forming an imine with the aldehyde, which then undergoes cyclization upon reaction with thioglycolic acid. This versatile reaction allows for diversification at two positions of the thiazolidinone ring. nih.govresearchgate.net

Dihydrothiazoles: Dihydrothiazoles can be prepared from thiourea derivatives. researchgate.net For instance, a thiourea derived from this compound (as described in section 4.2) can be cyclized with an α-haloketone, such as chloroacetone. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, leads to the formation of an aminodihydrothiazole ring system, incorporating the structural motif of the parent amine.

While many classical syntheses of polycyclic aromatic nitrogen heterocycles (PANHs) like quinolines start from anilines, certain methods can accommodate aliphatic amines. researchgate.net The Doebner-von Miller reaction, for example, is a versatile method for synthesizing quinolines. It involves the reaction of an α,β-unsaturated aldehyde or ketone with a primary amine in the presence of a strong acid and an oxidizing agent. By employing this compound in such a reaction, it is possible to construct a substituted quinoline (B57606) ring system, thereby incorporating the amine's unique structural fragment into a complex polycyclic framework. researchgate.net

Table 4.3: Examples of Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Approach | Key Reagents |

|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | Hexane-2,5-dione |

| Thiazolidin-4-one | Three-component condensation | Aldehyde (e.g., Benzaldehyde), Thioglycolic acid |

| Dihydrothiazole | Hantzsch-type cyclization | Thiourea derivative, α-haloketone (e.g., Chloroacetone) |

| Quinoline | Doebner-von Miller reaction | α,β-Unsaturated carbonyl (e.g., Crotonaldehyde) |

Exploration of Functionalized Analogues through Derivatization

Beyond reactions at the amine center, the methylsulfanyl group (-S-CH₃) offers another site for structural modification, allowing for the synthesis of further functionalized analogues. The sulfur atom can be selectively oxidized to produce the corresponding sulfoxide (B87167) or sulfone.

Sulfoxide Synthesis: Controlled oxidation, using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under carefully managed conditions, can convert the sulfide (B99878) to a sulfoxide. This introduces a chiral center at the sulfur atom and significantly increases the polarity of the molecule.

Sulfone Synthesis: Using stronger oxidizing conditions or an excess of the oxidizing agent, the sulfide can be fully oxidized to the sulfone (-SO₂-CH₃). Sulfones are highly stable, polar functional groups that can act as hydrogen bond acceptors.

These transformations generate analogues with altered physicochemical properties, such as solubility, polarity, and metabolic stability, which can be valuable in various chemical and biological contexts.

Methodologies for Stereochemical Control in Derivative Synthesis

The strategic synthesis of chiral derivatives from the achiral starting material, this compound, necessitates the application of established asymmetric synthesis methodologies. As the parent compound lacks a stereocenter, the generation of enantiomerically enriched or pure derivatives hinges on the introduction of chirality in a controlled and predictable manner. The primary amine functional group serves as a key handle for derivatization, allowing for the implementation of several powerful strategies to control the three-dimensional arrangement of atoms in the target molecules. These methods primarily involve the temporary or permanent incorporation of a chiral element to influence the stereochemical course of a reaction.

The principal approaches for inducing stereoselectivity in derivatives of this compound include the formation of diastereomeric intermediates through the use of chiral auxiliaries or reagents, and the kinetic resolution of a racemic mixture of a chiral derivative.

Diastereoselective Additions to Chiral Imines

A robust and widely employed strategy for the asymmetric synthesis of amines involves the formation of imines, which can then undergo diastereoselective nucleophilic addition.

Formation of Chiral Imines: The primary amine of this compound can be condensed with a chiral aldehyde or ketone. This reaction forms a chiral imine (a Schiff base) where the stereocenter from the carbonyl component imparts chirality to the entire molecule.

Stereoselective Nucleophilic Attack: The existing stereocenter in the imine creates a chiral environment that sterically and electronically biases the two faces of the C=N double bond. Consequently, the addition of a nucleophile (e.g., an organometallic reagent like a Grignard or organolithium compound) proceeds with a preference for one face over the other. This facial selectivity leads to the formation of a new stereocenter with a predictable configuration, resulting in an excess of one diastereomer.

Removal of the Chiral Moiety: Following the nucleophilic addition, the chiral group that originated from the aldehyde or ketone can be cleaved, yielding an enantiomerically enriched chiral secondary amine.

This substrate-controlled approach is a cornerstone of asymmetric synthesis, allowing the chirality of a readily available starting material to be transferred to a new molecule.

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com

Attachment of the Auxiliary: this compound can be acylated with a chiral carboxylic acid or its derivative (like an acyl chloride) to form a stable amide. Well-known auxiliaries include those derived from amino acids or compounds like pseudoephedrine. nih.gov

Directed Reaction: The chiral auxiliary provides a defined steric environment that directs a subsequent reaction, such as an alkylation or an aldol (B89426) reaction on another part of the molecule, to occur with high diastereoselectivity.

Cleavage of the Auxiliary: Once the new stereocenter has been set, the chiral auxiliary is removed through a reaction like hydrolysis, releasing the desired enantiomerically enriched product and often allowing for the recovery and reuse of the auxiliary. sigmaaldrich.com This methodology is particularly powerful for creating chiral centers, including challenging quaternary carbons. nih.gov

Kinetic Resolution

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. If a chiral derivative of this compound is first synthesized as a 1:1 mixture of enantiomers (a racemate), kinetic resolution can be employed. This process relies on the different reaction rates of the two enantiomers with a chiral reagent or catalyst. tcichemicals.com For example, an enzyme or a chiral acylating agent might react significantly faster with one enantiomer, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric purity. While effective, a major limitation of this method is that the theoretical maximum yield for a single enantiomer is 50%. tcichemicals.com

The following table summarizes these potential methodologies for achieving stereochemical control.

| Methodology | Description | Key Reagent Type | Expected Stereochemical Outcome |

| Diastereoselective Addition to Imine | The amine is condensed with a chiral aldehyde/ketone. A nucleophile then adds to the resulting chiral imine, creating a new stereocenter with facial selectivity. | Chiral Aldehyde (e.g., (R)-Glyceraldehyde derivative) or Chiral Ketone | Formation of one diastereomer in excess (Diastereomeric Excess, d.e.). |

| Chiral Auxiliary | The amine is covalently attached to a recoverable chiral molecule, which directs the stereochemistry of a subsequent reaction on the substrate. | Chiral Carboxylic Acid (e.g., (S)-Ibuprofen) or Pseudoephenamine for amide formation. nih.gov | High diastereoselectivity in the formation of a new stereocenter. |

| Kinetic Resolution | A racemic mixture of a chiral derivative is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer. | Enzyme (e.g., Lipase) or Chiral Acylating Agent | Separation of enantiomers, yielding one enantiomer in high enantiomeric excess (e.e.). |

Spectroscopic and Advanced Structural Characterization of 2 Methyl 2 Methylsulfanyl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment of 2-Methyl-2-(methylsulfanyl)propan-1-amine can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the two methyl groups attached to the quaternary carbon (C2) are chemically equivalent and would therefore appear as a single sharp singlet. Due to the proximity of the electron-withdrawing amino and methylsulfanyl groups, this signal is anticipated to be shifted downfield compared to a simple alkane. The protons of the methyl group attached to the sulfur atom (S-CH₃) will also produce a singlet, with its chemical shift influenced by the electronegativity of the sulfur atom. The two protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The broadness is a result of quadrupole broadening and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂C- | ~1.3 | Singlet | 6H |

| S-CH₃ | ~2.1 | Singlet | 3H |

| -CH₂NH₂ | ~2.7 | Singlet | 2H |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The quaternary carbon (C2) bonded to the two methyl groups, the aminomethyl group, and the methylsulfanyl group is expected to have a chemical shift in the downfield region due to the cumulative electron-withdrawing effects of the attached groups. The carbon atoms of the two equivalent methyl groups attached to C2 will appear as a single signal. The carbon of the methyl group attached to the sulfur atom (S-CH₃) will have a characteristic chemical shift. The carbon of the aminomethyl group (-CH₂NH₂) will be deshielded by the adjacent nitrogen atom and will appear at a downfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-S | ~15 |

| (C H₃)₂C- | ~25 |

| -C H₂NH₂ | ~50 |

| (CH₃)₂C - | ~45 |

To unambiguously confirm the structure of this compound and its derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this specific molecule, no significant COSY correlations are expected as there are no vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the protons of the gem-dimethyl groups and their corresponding carbon, the protons of the S-methyl group and its carbon, and the protons of the aminomethyl group and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for confirming the connectivity around the quaternary carbon. Key expected correlations would include:

The protons of the gem-dimethyl groups correlating with the quaternary carbon (C2), the aminomethyl carbon, and the S-methyl carbon.

The protons of the S-methyl group correlating with the quaternary carbon (C2).

The protons of the aminomethyl group correlating with the quaternary carbon (C2).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be characterized by the vibrational modes of its primary amine and methylsulfanyl groups.

N-H Vibrations: Primary amines exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. libretexts.orgopenstax.org These correspond to the asymmetric and symmetric stretching modes. An N-H bending vibration (scissoring) is expected to appear around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 665-910 cm⁻¹ region. orgchemboulder.com

C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-S Vibrations: The C-S stretching vibration gives rise to a weak to medium intensity band in the 600-800 cm⁻¹ region of the IR spectrum. Raman spectroscopy is particularly useful for identifying C-S bonds, which often produce stronger signals in this region compared to IR. oup.com

C-H Vibrations: The C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1350-1470 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| -NH₂ | Asymmetric Stretch | ~3350 | IR |

| -NH₂ | Symmetric Stretch | ~3280 | IR |

| -NH₂ | Bending (Scissoring) | 1580 - 1650 | IR |

| C-N | Stretch | 1020 - 1250 | IR |

| C-S | Stretch | 600 - 800 | IR/Raman |

| C-H (sp³) | Stretch | 2850 - 3000 | IR/Raman |

| C-H (sp³) | Bend | 1350 - 1470 | IR/Raman |

The rotational freedom around the C-C and C-S single bonds can lead to the existence of different conformers. While room temperature NMR spectra typically show averaged signals, low-temperature NMR studies could potentially resolve signals from different conformers.

Raman spectroscopy can be particularly sensitive to conformational changes. oup.com The C-S stretching frequency is known to be dependent on the dihedral angle of the C-C-S-C backbone. oup.com By analyzing the Raman spectra, potentially at different temperatures, it may be possible to gain insights into the preferred conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound and its derivatives, it is instrumental in determining molecular weight and elucidating the structure through fragmentation analysis.

Molecular Weight Determination and Fragmentation Pattern Analysis

While a publicly available mass spectrum for this compound is not readily found, its molecular weight is confirmed through its chemical formula, C5H13NS, to be approximately 119.23 g/mol . whitman.edu The analysis of fragmentation patterns for structurally similar compounds allows for a predictive understanding of how this compound would behave under mass spectrometric conditions.

Aliphatic amines typically undergo α-cleavage as a predominant fragmentation pathway, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumiamioh.edulibretexts.orglibretexts.org For this compound, the α-carbon is the one bonded to the amine group. Cleavage of the bond between this carbon and the tertiary carbon would be a likely fragmentation route.

In a study of more complex molecules containing a (methylsulfanyl)(phenylamino)methylidene moiety, mass spectrometry was used to confirm their structures. For instance, the compound 2-[(Methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione (C23H19NSO2, M+ = 373.47) showed characteristic fragments corresponding to the loss of parts of the molecule, which helped in its identification. miamioh.edu

A common feature in the mass spectra of amines is the presence of an odd molecular ion peak if the compound contains an odd number of nitrogen atoms, which is the case for this compound. whitman.edulibretexts.org The fragmentation of related thioethers, such as isobutyl methyl sulfide (B99878), also provides insight into the potential fragmentation pathways involving the sulfur atom. wikipedia.org

Table 1: Predicted Major Fragment Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 119 | [C5H13NS]+• | Molecular Ion |

| 104 | [C4H10NS]+ | Loss of a methyl radical (•CH3) |

| 88 | [C3H6NS]+ | Loss of an ethyl radical (•C2H5) |

| 72 | [C4H10N]+ | Cleavage of the C-S bond with loss of •SCH3 |

| 47 | [CH3S]+ | Methylsulfanyl cation |

This table is predictive and based on the general fragmentation patterns of amines and thioethers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. While experimental HRMS data for this compound is not available in the reviewed literature, predicted data for its structural isomer, 2-(methylsulfanyl)propan-1-amine (B3248927) (C4H11NS), highlights the utility of this technique. The predicted monoisotopic mass for this isomer is 105.06122 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

For instance, HRMS can differentiate between [M+H]+, [M+Na]+, and other adducts, providing further confirmation of the molecular formula. The high accuracy of HRMS allows for the confident assignment of elemental formulas to observed ions, which is a critical step in the structural elucidation of novel compounds.

X-ray Crystallography for Solid-State Structure Determination

Crystal and Molecular Structure Analysis

No crystal structure has been reported for this compound in the surveyed literature. However, analysis of related structures can provide insights into the expected molecular geometry. For example, the crystal structure of a complex molecule containing both thiophene (B33073) and triazole rings reveals detailed information about the spatial arrangement of these heterocyclic systems. liverpool.ac.uk A crystallographic study of this compound would be expected to reveal the tetrahedral geometry around the quaternary carbon atom and the typical bond lengths and angles for C-S, C-N, and C-C bonds.

Hydrogen Bonding Networks and Intermolecular Interactions

The presence of a primary amine group in this compound makes it a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. In a hypothetical crystal structure, it would be anticipated that intermolecular hydrogen bonds of the N-H•••N or N-H•••S type would be present, leading to the formation of extended networks in the solid state. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice. In the absence of a specific crystal structure for the title compound, the analysis of crystal structures of other amines and thioethers can serve as a guide to the types of intermolecular interactions that might be observed.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the stoichiometry of the synthesized compound.

For this compound, with a molecular formula of C5H13NS, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 50.36 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 10.99 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.75 |

| Sulfur | S | 32.07 | 1 | 32.07 | 26.90 |

| Total | 119.234 | 100.00 |

While no specific experimental elemental analysis data for this compound was found in the reviewed literature, a study on the synthesis of 2-[(Methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione provides a practical example. miamioh.edu For this compound (C23H19NSO2), the calculated elemental composition was C, 73.97%; H, 5.13%; N, 3.75%; S, 8.59%. The experimentally found values were C, 73.98%; H, 5.12%; N, 3.77%; S, 8.57%, which are in excellent agreement with the theoretical values, thus confirming the successful synthesis of the target molecule. miamioh.edu A similar verification would be essential in any synthesis of this compound.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Methylsulfanyl Propan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict with high accuracy the three-dimensional arrangement of atoms, bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 2-methyl-2-(methylsulfanyl)propan-1-amine, DFT calculations would be employed to optimize the molecular geometry and to probe its electronic characteristics. A common approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311G(d,p) or a larger one from the aug-cc-pVTZ series for higher accuracy. mdpi.com

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions, which are crucial for understanding intermolecular interactions and reactive sites. nih.gov

Illustrative Data Table for DFT-Calculated Properties (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for this type of molecule.)

| Calculated Parameter | Hypothetical Value | Significance |

| Total Energy (Hartree) | -552.8 | Thermodynamic stability |

| HOMO Energy (eV) | -8.9 | Electron-donating ability |

| LUMO Energy (eV) | 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 9.4 | Chemical reactivity/stability |

| Dipole Moment (Debye) | 1.8 | Polarity of the molecule |

Ab Initio Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for molecular geometries and energies. researchgate.net For a relatively small molecule like this compound, MP2 calculations with a suitable basis set (e.g., aug-cc-pVTZ) would be feasible for obtaining a highly accurate optimized geometry and vibrational frequencies. These frequencies are used to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis is crucial for understanding which three-dimensional shapes the molecule prefers to adopt.

Prediction of Stable Conformers and Rotational Barriers

To map the conformational energy landscape, a systematic scan of the potential energy surface would be performed. This involves rotating the molecule around its key dihedral angles, specifically the C-C, C-S, and C-N bonds. For each incremental rotation, a constrained geometry optimization would be carried out. The resulting energy profile would reveal the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the rotational barriers (transition states) between them. The relative energies of the stable conformers, calculated at a high level of theory (like DFT or MP2), would determine their population distribution at a given temperature according to the Boltzmann distribution.

Influence of Substituents on Conformational Preferences

The conformational preferences in this compound are dictated by a balance of steric and electronic effects. The bulky tertiary butyl-like core imposes significant steric constraints. The methyl groups on the quaternary carbon, the aminomethyl group (-CH2NH2), and the methylsulfanyl group (-SCH3) will arrange themselves to minimize steric repulsion.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactions with various electrophiles or radicals. For example, modeling its reaction with a hydroxyl radical (•OH) could provide insight into its potential atmospheric degradation pathways. mdpi.com

The process involves identifying the reactants, products, and any intermediates. Computational methods are then used to locate the transition state (TS) structure for each elementary step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step and is confirmed by vibrational frequency analysis, where the TS structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the TS is located and confirmed, the activation energy (the energy difference between the reactants and the transition state) can be calculated. researchgate.net This value is crucial for predicting the reaction rate. By mapping out the full energy profile, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism and its kinetics can be achieved. mdpi.comnih.gov

Illustrative Data Table for a Hypothetical Reaction Step (Note: The following data is hypothetical and serves to illustrate the typical output of a reaction mechanism study.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +15.2 | Activation barrier for the first step |

| Intermediate | -5.4 | A stable species formed during the reaction |

| Transition State (TS2) | +8.7 | Activation barrier for the second step |

| Products | -22.1 | Final products of the reaction |

Spectroscopic Property Prediction through Computational Methods

Computational methods are instrumental in predicting the spectroscopic properties of molecules, providing a theoretical basis for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. The calculation of NMR chemical shifts is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov

The process involves optimizing the geometry of the this compound molecule to find its most stable conformation. Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. nih.gov The theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory, including the functional and the basis set. nih.gov For instance, hybrid functionals like B3LYP combined with a basis set such as 6-311+G(2d,p) often provide a good balance between accuracy and computational cost for organic molecules. nih.gov Solvent effects can also be incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.gov

Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

Table 1: Theoretical ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values and not from a published study)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (methyl x 2) | 1.25 |

| -S-CH₃ (thiomethyl) | 2.10 |

| -CH₂-NH₂ (methylene) | 2.60 |

| -NH₂ (amine) | 1.50 (variable) |

Table 2: Theoretical ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not from a published study)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | 45.0 |

| -CH₃ (methyl x 2) | 25.0 |

| -S-CH₃ (thiomethyl) | 15.0 |

| -CH₂-NH₂ (methylene) | 55.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these vibrational spectra by calculating the frequencies and intensities of the normal modes of vibration. nih.gov

Similar to NMR calculations, the process begins with the optimization of the molecular geometry. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes, each with a specific frequency and intensity, which can be plotted to generate a theoretical spectrum. nih.gov

These simulated spectra are invaluable for assigning the peaks in experimental IR and Raman spectra to specific molecular vibrations, such as C-H stretches, N-H bends, and C-S stretches. Discrepancies between theoretical and experimental frequencies can often be corrected by applying a scaling factor, which accounts for the approximations inherent in the computational methods and the effects of anharmonicity. nih.gov

Molecular Docking and Interaction Studies (focusing on chemical binding, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to study protein-ligand interactions, it is also a powerful tool for investigating non-covalent chemical binding between smaller molecules or between a molecule and a surface. jbcpm.comresearchgate.net

For this compound, molecular docking could be used to study its interaction with various chemical entities. The process involves defining a receptor (the binding partner) and a ligand (this compound). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity. dergipark.org.tr

The results of a docking study provide insights into the binding mode, including the key intermolecular interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, the primary amine group of this compound can act as a hydrogen bond donor, while the sulfur atom can participate in various non-covalent interactions. These studies can elucidate the fundamental principles governing the chemical recognition and binding of this compound. researchgate.net

Applications of 2 Methyl 2 Methylsulfanyl Propan 1 Amine As a Synthetic Intermediate and Reagent in Advanced Chemistry

Role in the Synthesis of Complex Organic Scaffolds

No detailed research findings were identified that describe the role of 2-Methyl-2-(methylsulfanyl)propan-1-amine as a key building block or intermediate in the synthesis of complex organic scaffolds.

Utility in the Construction of Sulfur- and Nitrogen-Heterocycles

There is no available literature detailing the specific use of this compound in the construction of sulfur- and nitrogen-containing heterocyclic systems. General methods for synthesizing such heterocycles typically involve different, well-established precursors. researchgate.net

Employment in Chemo- and Regioselective Transformations

No studies were found that specifically investigate or document the employment of this compound in chemo- or regioselective transformations.

Development of Novel Reagents and Catalysts Derived from this compound

No information is available on the development or use of novel reagents or catalysts derived from this compound.

Future Research Directions and Emerging Opportunities for 2 Methyl 2 Methylsulfanyl Propan 1 Amine

Exploration of Green Chemistry Approaches for its Synthesis